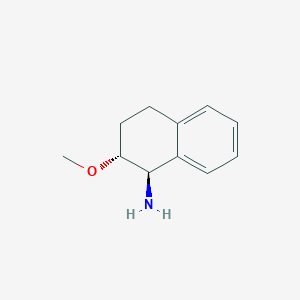
rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans: is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique structural features, including a methoxy group and an amine group attached to a tetrahydronaphthalene backbone. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans typically involves several steps:
Starting Material: The synthesis often begins with commercially available naphthalene derivatives.
Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents such as methyl iodide in the presence of a base.
Cyclization: The tetrahydronaphthalene ring is formed through cyclization reactions, often involving catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to an alkylamine or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkylamines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its chiral properties and potential applications in asymmetric synthesis.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Comparación Con Compuestos Similares
- rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans
- rac-(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol, trans
- rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, trans
Uniqueness: rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans stands out due to its tetrahydronaphthalene backbone, which imparts unique structural and electronic properties. This makes it particularly valuable in applications requiring specific chiral and functional characteristics.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H15NO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-5,10-11H,6-7,12H2,1H3/t10-,11-/m1/s1 |
Clave InChI |
KGUANQIYJMYHHY-GHMZBOCLSA-N |
SMILES isomérico |
CO[C@@H]1CCC2=CC=CC=C2[C@H]1N |
SMILES canónico |
COC1CCC2=CC=CC=C2C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol, Mixture of diastereomers](/img/structure/B13500560.png)

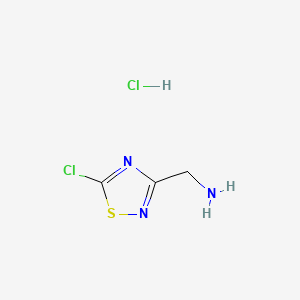
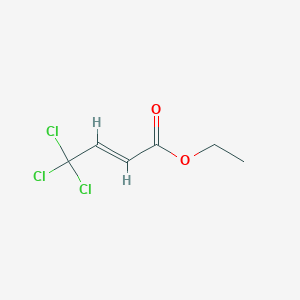
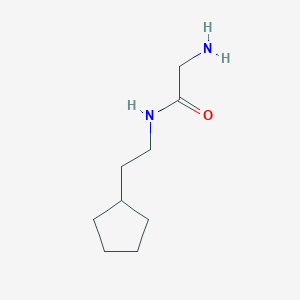
![3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13500589.png)
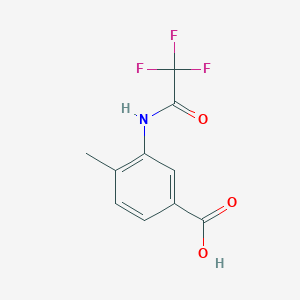
![5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13500630.png)
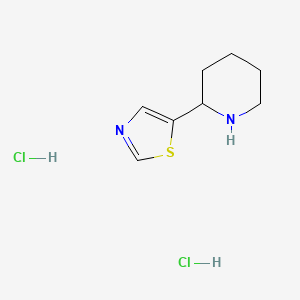
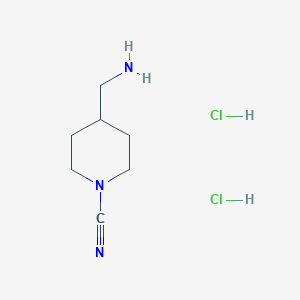
![1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13500657.png)


![1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B13500668.png)
